Amidochlor

Description

Historical Context of Plant Growth Regulator Development and Amidochlor's Research Trajectory

The development of synthetic plant growth regulators (PGRs) traces back to the early-to-mid-20th century, with the discovery of auxins and their subsequent synthesis for agricultural purposes. thepharmajournal.comlainco.comresearchgate.netbyjus.com This era marked a significant shift in plant science, allowing for the chemical manipulation of plant growth and development. Following this, various classes of PGRs were discovered and developed, including gibberellins (B7789140), cytokinins, abscisic acid, and ethylene, as well as synthetic growth inhibitors and retardants. thepharmajournal.combyjus.com

Current Academic Status and Research Imperatives for this compound

Current academic research on this compound is predominantly concentrated on its application in turfgrass management. The primary research imperatives have been to evaluate its effectiveness in suppressing seedhead formation and reducing vegetative growth, thereby decreasing mowing frequency and improving turf quality. researchgate.netsemanticscholar.org Studies have consistently shown that this compound is effective in these aspects, particularly for cool-season turfgrass species. cambridge.orgresearchgate.netsemanticscholar.org

The mechanism of action of this compound is understood to be the inhibition of gibberellin (GA) biosynthesis. Specifically, it is believed to block the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA synthesis pathway catalyzed by the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This mode of action is shared by other plant growth retardants such as paclobutrazol (B33190) and uniconazole. By inhibiting GA production, this compound effectively reduces cell elongation, leading to a more compact plant structure.

Research imperatives have also included understanding the potential for phytotoxicity and the recovery of treated turfgrass. cambridge.orgresearchgate.net While some initial injury has been noted in studies, turfgrass has generally been observed to recover. cambridge.orgresearchgate.net Further research is needed to explore the long-term ecological impacts and the potential for resistance development in target plant species, although these areas are not extensively covered in the currently available literature.

This compound's Role in Specialized Horticultural and Agronomic Systems: A Research Perspective

The primary specialized system in which this compound has been extensively researched is turfgrass management for areas such as golf courses, commercial lawns, and roadsides. cambridge.orgclemson.edu Its ability to be absorbed through the roots and suppress vertical growth while not negatively impacting root development has made it a subject of interest for low-maintenance turf areas. cambridge.org

While the application of various plant growth regulators in ornamental horticulture is a broad field of study, specific academic research on this compound's use on poinsettias, bedding plants, or woody ornamentals is limited in the available scientific literature. General research on ornamental plants often focuses on other growth retardants like daminozide, chlormequat (B1206847) chloride, and paclobutrazol to control plant height and improve aesthetic qualities. researchgate.netumass.edu The potential for this compound in these other horticultural systems remains an area for future investigation.

In agronomic systems, the focus of chloroacetanilide compounds has historically been on their herbicidal properties for weed control in various crops. There is little to no contemporary academic research available that investigates the use of this compound as a growth regulator in major food or fiber crop production systems.

Detailed Research Findings

The following tables summarize key research findings on the effects of this compound on turfgrass species.

Table 1: Effect of this compound on Seedhead Suppression in Cool-Season Turfgrass

| Turfgrass Species | Cultivar | This compound Application Rate (kg a.i./ha) | Seedhead Suppression (%) | Reference |

| Kentucky Bluegrass | 'Baron' | 2.24 | 90% or better | researchgate.net |

| Kentucky Bluegrass | 'Baron' | 3.36 | 90% or better | researchgate.net |

| Red Fescue | 'Pennlawn' | 2.24 | 80% - 90% | researchgate.net |

| Red Fescue | 'Pennlawn' | 3.36 | 80% - 90% | researchgate.net |

| Red Fescue-Kentucky Bluegrass Mix | - | 2.8 | 75% - 100% | cambridge.org |

| Red Fescue-Kentucky Bluegrass Mix | - | 3.4 | 75% - 100% | cambridge.org |

Table 2: Vegetative Growth Reduction in Turfgrass Following this compound Application

| Turfgrass Species | Observation Period | Key Finding | Reference |

| Kentucky Bluegrass & Red Fescue | Up to 42 days after treatment | Excellent shoot growth reduction, with the greatest effect at 28 days. | researchgate.net |

| Kentucky Bluegrass & Red Fescue | 28 days after treatment | Maximum shoot growth reduction of 85% to 93% based on fresh clipping weight. | researchgate.net |

| Kentucky Bluegrass & Red Fescue | 56 days after treatment | A stimulation of turfgrass growth was observed following the initial suppression period. | researchgate.net |

| Red Fescue-Kentucky Bluegrass Mix | 4 weeks after application | Initial turfgrass injury of 11% to 64% was observed. | cambridge.org |

| Red Fescue-Kentucky Bluegrass Mix | 8 weeks after application | Turfgrass recovered from the initial injury. | cambridge.org |

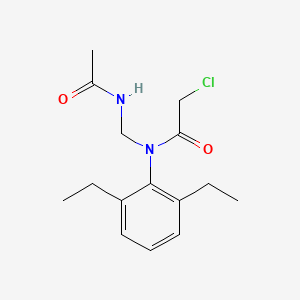

Structure

3D Structure

Properties

IUPAC Name |

N-(acetamidomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-4-12-7-6-8-13(5-2)15(12)18(14(20)9-16)10-17-11(3)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGVGIVRLSGTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(CNC(=O)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041596 | |

| Record name | Amidochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40164-67-8 | |

| Record name | Amidochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40164-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidochlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040164678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190Y97F39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Amidochlor S Biological Activity

Molecular and Cellular Mechanisms of Plant Growth Regulation

Amidochlor's activity as a plant growth regulator stems from its interference with fundamental processes governing plant development, including hormone biosynthesis and cell expansion.

Influence on Gibberellin Biosynthesis Pathways and Enzyme Inhibition

This compound is understood to inhibit gibberellin (GA) biosynthesis in plants scielo.brkit.eduhawaii.edunih.gov. Gibberellins (B7789140) are a class of plant hormones crucial for promoting stem elongation, seed germination, and flowering fiveable.me. By inhibiting the synthesis of these key growth-promoting hormones, this compound effectively reduces plant height and suppresses seedhead emergence in susceptible species ashs.orgresearchgate.net.

Research indicates that most growth retardants, including some like this compound, interfere with GA biosynthesis pathways kit.edunih.gov. These pathways involve a series of enzymatic steps. While the precise enzymatic targets of this compound within the GA biosynthesis pathway are not explicitly detailed in the provided search results in the same way as for other inhibitors like onium compounds or those with N-containing heterocycles kit.edunih.gov, its classification as a GA biosynthesis inhibitor points to an interaction with one or more enzymes in this complex pathway.

Direct and Indirect Effects on Plant Cell Division and Elongation Processes

Plant growth involves both cell division in meristematic regions and subsequent cell elongation openstax.orgunacademy.com. Gibberellins primarily act on cell elongation scielo.brashs.org. By inhibiting GA biosynthesis, this compound indirectly reduces cell elongation, leading to decreased shoot length scielo.brashs.org.

Furthermore, some growth inhibitors, including this compound, are reported to have a direct effect on the cell division mechanism, particularly in meristematic regions scielo.brhawaii.educlemson.edu. This dual action—inhibiting both cell elongation (indirectly via GA) and potentially cell division (directly)—contributes to the significant reduction in shoot growth observed with this compound treatment ashs.orgscielo.brresearchgate.netclemson.edu. Type I plant growth retardants, a category that includes this compound, are described as inhibiting cell division and differentiation in meristematic regions clemson.edu. This inhibition of mitosis in growth and development contributes to their effect on vegetative growth and interference with seedhead development clemson.edu.

Interactions with Other Plant Hormonal Systems and Metabolic Pathways

Plant growth and development are regulated by a complex interplay of various plant hormones, including auxins, cytokinins, abscisic acid, and ethylene, in addition to gibberellins fiveable.mescitechnol.comfrontiersin.orgmdpi.comnih.gov. These hormones interact synergistically or antagonistically and influence various metabolic pathways fiveable.mefrontiersin.orgmdpi.comnih.gov.

While the primary mechanism of this compound is linked to gibberellin biosynthesis inhibition, its effects may also involve interactions with or consequences for other hormonal systems and metabolic pathways. The search results indicate that enzymes involved in GA biosynthesis can be similar to those important in the formation of other plant constituents like abscisic acid, ethylene, and sterols kit.edunih.gov. Changes in the levels of these other compounds can sometimes be explained by side activities of growth retardants on such enzymes nih.gov.

Plant metabolism encompasses primary pathways like photosynthesis and carbon metabolism, crucial for growth, and secondary pathways that produce compounds involved in defense and adaptation scitechnol.comresearchgate.netmdpi.comnih.gov. While the search results specifically link this compound to GA biosynthesis inhibition and effects on cell division and elongation, further research would be needed to fully elucidate its potential broader interactions with the intricate network of plant hormonal systems and primary or secondary metabolic pathways.

Specificity and Selectivity in Biological Interactions

The biological activity of this compound exhibits specificity and selectivity, influencing certain plant species and processes more than others.

Target-Site Mechanisms in Controlled Organisms

The concept of a "target site" in the context of plant growth regulators and herbicides refers to the specific biochemical site, such as an enzyme or receptor, that the compound affects to exert its action okstate.edu. For this compound, the primary target-site mechanism identified is the inhibition of enzymes involved in the gibberellin biosynthesis pathway scielo.brkit.eduhawaii.edunih.gov. This inhibition disrupts the production of active gibberellins, leading to reduced growth scielo.brkit.edunih.govashs.org.

In addition to inhibiting GA synthesis, this compound, as a Type I growth inhibitor, also affects cell division scielo.brhawaii.educlemson.edu. This suggests that its target-site mechanisms may also involve components of the cell cycle or processes related to meristematic activity scielo.brclemson.edu. The precise molecular details of these target interactions, beyond the general pathways, would require further specific research.

Comparative Analysis of Action Modes Across Diverse Plant Species

This compound is primarily noted for its use as a growth retardant in turfgrass species, such as Kentucky bluegrass and red fescue ashs.orgresearchgate.netclemson.educambridge.org. Studies have evaluated its effectiveness in suppressing shoot growth and seedhead formation in these cool-season grasses ashs.orgresearchgate.netcambridge.org. The observed responses, including the degree and duration of growth reduction and seedhead suppression, can vary depending on the specific turfgrass species and even cultivars ashs.orgresearchgate.net.

Structure-Activity Relationship Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical compound's structure influence its biological activity immutoscientific.comgardp.org. This principle is fundamental in predicting the biological effects of new compounds based on the activity of structurally similar molecules collaborativedrug.com.

This compound is classified as a type I plant growth regulator (PGR) apsnet.orgresearchgate.net. Type I PGRs, including this compound, maleic hydrazide, chlorflurenol, and mefluidide (B1676157), function by inhibiting cell division apsnet.orgresearchgate.net. This mechanism distinguishes them from type II PGRs, which typically inhibit gibberellic acid biosynthesis and reduce cell elongation apsnet.org.

While specific detailed SAR studies focused solely on this compound are not extensively documented in the provided search results, insights can be drawn from the broader class of chloroacetamides to which it belongs researchgate.net. The biological activity of chloroacetanilides, a related class, is attributed to their ability to alkylate essential nucleophiles, particularly those containing thiol groups like glutathione (B108866) and thiol-containing enzymes researchgate.net. This alkylating reactivity is considered a key mechanism for their activity researchgate.net.

Studies on chloroacetamides have indicated that their biological activity can vary depending on the position of substituents attached to the phenyl ring researchgate.net. For instance, chloroacetamides with halogenated para-substituted phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, have shown higher activity, which is linked to their increased lipophilicity researchgate.net. This lipophilicity facilitates their passage through cell membranes researchgate.net.

Although direct quantitative SAR data for this compound's biological efficacy is limited in the provided context, the understanding of related chloroacetamides suggests that the presence and position of the chlorine atom, the acetamide (B32628) group, and the 2,6-diethylphenyl substituent on the this compound structure are likely crucial determinants of its cell division inhibitory activity uni.lunih.govapsnet.orgresearchgate.net. The alkylating potential associated with the chloroacetamide structure is a probable mechanism underlying its biological effects as a plant growth regulator researchgate.net.

Further detailed research findings on specific structural modifications of this compound and their impact on its efficacy in inhibiting cell division would be necessary for a comprehensive SAR analysis.

Information on the environmental dynamics and transformational pathways of the chemical compound “this compound” is not available in the public domain.

Extensive research using a variety of scientific databases and search engines did not yield specific studies or detailed data on the environmental fate, degradation, and transport mechanisms of the chemical compound this compound.

While general information exists for broader classes of chemicals like amide herbicides and organochlorine compounds, these data are not specific to this compound and therefore cannot be used to accurately describe its unique environmental behavior. researchgate.netnih.govnih.govpzh.gov.pl Methodologies for studying the environmental fate of pesticides are well-established, including protocols for assessing degradation kinetics in soil and water, identifying biotic and abiotic transformation processes, and characterizing environmental metabolites. cornell.educriver.comsnu.ac.krnih.govekb.egresearchgate.net Similarly, frameworks for evaluating the mobility, leaching potential, and uptake by non-target organisms are in place for many chemical substances. mdpi.comnih.govscirp.orgnih.govfrontiersin.orgnih.gov However, the application of these research methodologies specifically to this compound is not documented in the available literature.

Consequently, it is not possible to provide scientifically accurate details regarding:

Degradation Kinetics and Persistence: No specific half-life values or persistence data for this compound in soil or water were found.

Biotic and Abiotic Transformation: There is no information on how this compound is transformed by microorganisms, chemical reactions (like hydrolysis), or sunlight (photolysis).

Environmental Metabolites: The specific breakdown products or metabolites of this compound in the environment have not been identified or characterized.

Transport and Distribution: There are no studies detailing the mobility and leaching potential of this compound in different soil types, nor is there information on its uptake and translocation in plants and other non-target organisms.

Without dedicated environmental fate studies on this compound, any discussion of its environmental dynamics would be speculative and not based on scientific evidence. Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to the absence of specific information in the reviewed sources.

Environmental Dynamics and Transformational Pathways of Amidochlor

Modeling and Predictive Ecology for Amidochlor's Environmental Behavior

The assessment of a herbicide's long-term impact on the environment relies heavily on mathematical modeling and predictive ecology. These tools simulate the fate and transport of a chemical in various environmental compartments, offering a projection of its potential for leaching, runoff, and persistence. For the chloroacetamide herbicide this compound, a substance for which there is no official ISO common name but is known in literature, a comprehensive predictive analysis would depend on a suite of established environmental models. bcpcpesticidecompendium.org However, the practical application of these models is critically constrained by the availability of specific physicochemical and degradation data for the compound.

The Framework for Modeling this compound's Environmental Journey

Predicting the environmental behavior of a herbicide like this compound involves a multi-faceted approach, integrating data on its properties with environmental scenarios. Key processes that are modeled include:

Sorption: The tendency of a chemical to bind to soil particles. This is a crucial factor in determining its mobility. netreefruit.org

Degradation: The breakdown of the chemical in soil and water over time, often expressed as a half-life (DT50). wikipedia.orgeasychem.org

Leaching: The vertical movement of the chemical through the soil profile with water, which can lead to groundwater contamination. orst.edu

Runoff: The horizontal movement of the chemical across the soil surface with rainwater, potentially contaminating surface water bodies. americanelements.com

A variety of sophisticated models are employed by regulatory bodies and researchers to estimate the predicted environmental concentrations (PECs) of pesticides. These models are broadly categorized based on the environmental compartment and processes they simulate.

Groundwater Leaching Models

To assess the potential for this compound to contaminate groundwater, models such as FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) PELMO and PEARL are standard tools within the European Union. nih.govuni.lu In the United States, models like SCI-GROW (Screening Concentration in Ground Water) and PRZM-GW (Pesticide Root Zone Model for Ground Water) are utilized. pnwhandbooks.orgepa.gov

These models integrate data on:

Pesticide Properties: Including degradation half-life in soil (DT50) and the organic carbon-water (B12546825) partition coefficient (Koc). fieldadvisor.org

Soil Characteristics: Such as texture, organic matter content, and pH. fieldadvisor.org

Climatic Conditions: Including rainfall and temperature patterns. nih.gov

A key screening tool derived from these properties is the Groundwater Ubiquity Score (GUS) , which provides a simple method for ranking pesticides based on their leaching potential. The GUS is calculated using the soil half-life and the Koc value. americanelements.com

Table 1: Input Parameters for Groundwater Ubiquity Score (GUS) Model

This interactive table illustrates the necessary inputs for the GUS model. Due to a lack of publicly available data for this compound, its specific values cannot be populated.

| Parameter | Symbol | Value for this compound | Significance for Modeling |

| Soil Degradation Half-life | DT50 (days) | Data Not Available | A longer half-life increases the time available for leaching to occur. wikipedia.org |

| Soil Organic Carbon Partition Coefficient | Koc (mL/g) | Data Not Available | A lower Koc value indicates weaker binding to soil and higher mobility. netreefruit.orgucanr.edu |

| Calculated GUS Value | GUS | Cannot be calculated | A GUS score > 2.8 suggests a "leacher," while a score < 1.8 suggests a "non-leacher." orst.edu |

Note: The absence of DT50 and Koc values for this compound prevents the calculation of its leaching potential using the GUS model.

Surface Water Runoff and Erosion Models

The potential for this compound to be transported into surface water via runoff and soil erosion is assessed using models like PRZM (Pesticide Root Zone Model) in conjunction with EXAMS (Exposure Analysis Modeling System) . wikipedia.orgherts.ac.uk These models simulate the movement of pesticides from agricultural fields to adjacent water bodies, considering factors like application method, rainfall events, and field topography.

Key parameters for these models include:

Water solubility

Vapor pressure

Adsorption coefficient (Kd or Koc)

Degradation rates in soil and water

Table 2: Key Physicochemical Properties for Environmental Fate Modeling of this compound

This table outlines the essential data required for comprehensive environmental modeling. The lack of this data for this compound is a significant gap in assessing its environmental risk.

| Property | Symbol | Value for this compound | Relevance in Predictive Models |

| Water Solubility | S | Data Not Available | High solubility increases the potential for transport in runoff water. epa.gov |

| Vapor Pressure | VP | Data Not Available | Influences the rate of volatilization from soil and plant surfaces. |

| Soil Adsorption Coefficient | Kd/Koc | Data Not Available | Determines partitioning between soil and water, affecting both leaching and runoff. netreefruit.org |

| Soil Half-life (Aerobic) | DT50 | Data Not Available | Indicates persistence in soil, influencing the amount available for runoff over time. wikipedia.org |

| Aquatic Half-life (Photolysis) | DT50 | Data Not Available | Measures breakdown in water due to sunlight, affecting persistence in surface waters. |

| Aquatic Half-life (Hydrolysis) | DT50 | Data Not Available | Measures breakdown in water due to reaction with water, dependent on pH. |

Predictive Ecology and Data Gaps for this compound

Predictive ecology aims to forecast the effects of chemicals on ecosystems by integrating fate and transport modeling with ecotoxicological data. herts.ac.uk For this compound, the ability to conduct such an assessment is severely limited. Publicly accessible scientific literature and regulatory databases contain minimal information regarding its environmental fate characteristics.

While a robust framework of models exists for predicting the environmental dynamics of herbicides, their application to this compound is currently unfeasible due to critical data deficiencies. The soil half-life (DT50) and soil sorption coefficient (Koc) are fundamental parameters for any credible assessment of its potential to contaminate ground and surface water. The lack of these and other key physicochemical values means that the environmental risk of this compound cannot be quantified through standard modeling approaches. Further empirical research is required to determine these properties before its environmental behavior and ecological impact can be properly evaluated.

Ecotoxicological and Organismal Impact Research

Ecotoxicity to Aquatic Ecosystems and Organisms

Information regarding the specific impact of Amidochlor on aquatic ecosystems and the organisms within them is not extensively documented in the provided search results. While its use in aquatic plant control has been mentioned, detailed ecotoxicity data are largely unavailable. herts.ac.ukmilitarynewbie.comdtic.mildtic.mil

Impact on Aquatic Flora (e.g., aquatic plants, epiphytes)

Research into the effects of this compound on aquatic flora, including aquatic plants and epiphytes, is not detailed in the provided information. Although this compound has been studied in the context of aquatic plant control, specific data on its impact on non-target aquatic flora or epiphytic communities were not found. dtic.mil Epiphytes are photosynthetic organisms that grow on the surface of other plants and are important components of aquatic ecosystems. gvsu.eduwikipedia.org

Effects on Aquatic Fauna (e.g., fish, invertebrates)

Specific data on the effects of this compound on aquatic fauna, such as fish and invertebrates, are reported as missing in some databases. herts.ac.uk Despite the general lack of detailed data, one source suggests that this compound has low toxicity to non-target aquatic organisms. militarynewbie.comdtic.mil Standard ecotoxicological testing typically includes assessing acute and chronic toxicity to organisms representing different trophic levels, such as fish and aquatic invertebrates. chemsafetypro.comunb.br However, the results of such tests for this compound were not found in the provided snippets.

Mechanistic Basis of Aquatic Ecotoxicity

Information detailing the specific mechanistic basis of this compound's potential aquatic ecotoxicity is not available in the provided search results. Understanding the mechanism of toxicity involves examining how a substance interacts with biological systems at a molecular or cellular level. General principles of aquatic ecotoxicology highlight the importance of bioavailability and the interaction of contaminants with organisms. nih.gov However, these principles have not been specifically applied to this compound in the provided information.

Comparative Ecotoxicological Profiling with Related Compounds

Studies comparing this compound with other PGRs highlight differences in their efficacy and sometimes imply differential environmental interactions or impacts based on observed biological effects. For instance, this compound (marketed as Limit) has been compared to other PGRs such as paclobutrazol (B33190) (PP 333), flurprimidol (B166174) (Cutless), and mefluidide (B1676157) (Embark) in terms of their effects on plant growth, particularly in turfgrass allenpress.combcpc.org. These comparisons, while primarily focused on growth regulation efficacy, indirectly suggest differences in how these compounds interact with biological systems. For example, in studies on tall fescue, this compound at a rate of 2.8 kg/ha did not suppress vegetative growth as effectively as Primo (CGA 163935) or mefluidide allenpress.com. Paclobutrazol at 1.1 kg/ha suppressed vegetative growth for a longer period than this compound allenpress.com. These differences in plant response could be indicative of varying modes of action or bioavailability in the plant and potentially in the environment, although direct ecotoxicity comparisons to non-target organisms in these specific studies are limited.

In aquatic environments, this compound has been noted to exhibit toxicity towards aquatic plants. Research suggests that this compound appeared more toxic to hydrilla than to Eurasian watermilfoil at certain concentrations dtic.mil. Concentrations between 500 and 1,000 µg/L caused significant effects on hydrilla dtic.mil. While this provides insight into its differential impact on specific aquatic species, extensive comparative data with other compounds on a range of aquatic or terrestrial organisms is less documented in the immediately available literature.

The broader field of ecotoxicology utilizes comparative approaches to assess the potential risks of chemicals, including comparing toxicity data across different taxonomic groups and considering factors like chemical structure and mode of action mdpi.comifremer.fr. Databases like ECOTOX compile ecotoxicological data for various chemicals and species, which can be used for comparative analyses, although specific pre-compiled comparisons for this compound and its close structural analogs might require detailed data extraction and analysis epa.gov.

Comparative ecotoxicological profiling often involves examining acute and chronic toxicity endpoints across different trophic levels, such as algae, invertebrates, and fish in aquatic systems, or plants, invertebrates, and vertebrates in terrestrial systems nih.govmdpi.com. Differences in toxicity profiles between compounds can arise from variations in factors like uptake, metabolism, excretion, and interaction with biological targets frontiersin.org.

Given the available information, a direct, detailed comparative ecotoxicological profiling of this compound with a broad range of structurally related compounds with extensive data tables is not feasible based solely on the provided snippets. However, the comparisons with other plant growth regulators in terms of plant response offer a limited comparative perspective on its biological activity, and some data exist regarding its differential toxicity to certain aquatic plants.

Comparative Data on Plant Growth Regulation Efficacy

While not direct ecotoxicity to non-target organisms, the following table summarizes comparative findings on vegetative growth suppression in tall fescue by this compound and other plant growth regulators, illustrating differential biological activity.

| Compound | Application Rate ( kg/ha ) | Vegetative Growth Suppression Effectiveness (vs. control) | Duration of Suppression | Source |

| This compound (Limit) | 2.8 | Less effective than Primo or mefluidide | 4 weeks | allenpress.com |

| Paclobutrazol (PP 333) | 1.1 | Suppressed growth effectively | 7 weeks | allenpress.com |

| Primo (CGA 163935) | 0.4 - 0.8 | More effective than this compound or paclobutrazol | Varied (3 to 6 weeks) | allenpress.com |

| Mefluidide (Embark) | 0.42 | More effective than this compound or paclobutrazol | 4 weeks (at 0.43 kg/ha ), 6 weeks (at 0.28 kg/ha , with injury) | allenpress.com |

Differential Aquatic Plant Sensitivity

Research indicates varying sensitivity among aquatic plant species to this compound.

| Aquatic Plant Species | This compound Concentration Range (µg/L) | Observed Effect | Source |

| Hydrilla | 500 - 1000 | Significant toxic effects | dtic.mil |

| Eurasian watermilfoil | 500 - 1000 | Less toxic than to hydrilla | dtic.mil |

Further comprehensive comparative ecotoxicological studies examining a wider range of endpoints and species for this compound and its structural analogs would be necessary for a more complete comparative ecotoxicological profile.

Mammalian Toxicology and Genotoxicity Research Mechanistic Focus

Cellular and Molecular Mechanisms of Mammalian Toxicity

The investigation into how Amidochlor exerts toxicity at the cellular and molecular level in mammals has focused on its interaction with metabolic and nervous system pathways.

Oxidative Stress Induction and Related Biological Pathways

Comprehensive searches of publicly available toxicological literature and databases did not yield specific studies or data concerning the induction of oxidative stress by this compound in mammalian systems. Therefore, its potential to cause cellular damage through the generation of reactive oxygen species or interference with antioxidant pathways remains uncharacterized.

Enzyme Inhibition and Modulation of Mammalian Metabolic Processes

This compound's toxicological activity involves the modulation of key mammalian metabolic and signaling pathways. Research indicates that the compound is neurotoxic and functions as an endocrine disruptor. nih.gov

The primary mechanisms identified are:

Receptor Binding: this compound binds to nicotinic acetylcholine (B1216132) receptors (nAChRs) within the nervous system. nih.gov This interaction can disrupt normal neurotransmission.

Endocrine Disruption: The compound has been shown to interfere with the endocrine system by binding to and inhibiting the estrogen receptor. nih.gov

Inhibition of Cell Elongation and Division: While primarily studied in plants, this compound is known to inhibit cell elongation and potentially cell division. msu.edu The relevance of this mechanism to mammalian cells requires further investigation.

Table 1: Summary of Known Toxicological Mechanisms of this compound

| Toxicological Effect | Mechanism of Action | Target System |

|---|---|---|

| Neurotoxicity | Binds to nicotinic acetylcholine receptors (nAChRs) | Nervous System |

| Endocrine Disruption | Binds to and inhibits the estrogen receptor | Endocrine System |

| Growth Regulation | Inhibits cell elongation and possibly cell division | Cellular Growth |

Data sourced from PubChem and a review of turfgrass growth regulators. nih.govmsu.edu

Impact on Cellular Apoptosis and Homeostasis

There is currently a lack of specific data in the public domain detailing the impact of this compound on cellular apoptosis (programmed cell death) or its broader effects on cellular homeostasis in mammalian models.

Genotoxicity and Mutagenicity Assessment in Experimental Systems

The potential for this compound to cause genetic damage has been evaluated through standardized testing protocols.

In Vitro and In Vivo Genotoxicity Studies

Based on available toxicological summaries, this compound has been found to be negative for genotoxicity. scribd.com It is also reported as not being oncogenic in rats. scribd.com The PubChem database further notes that there is no indication of carcinogenicity to humans, and it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC). nih.gov

Table 2: Genotoxicity and Carcinogenicity Profile of this compound

| Assay/Endpoint | Result | Species/System |

|---|---|---|

| Genotoxicity | Negative | Not specified |

| Oncogenicity | Not oncogenic | Rats |

| Carcinogenicity (Human) | No indication | Not listed by IARC |

Data sourced from The Pesticide Manual and PubChem. nih.govscribd.com

DNA Damage and Repair Mechanisms

Consistent with the negative findings in genotoxicity assays, no specific studies detailing the mechanisms of DNA damage or the activation of DNA repair pathways in response to this compound exposure are available in the reviewed literature. A "genotoxicity negative" result suggests that the compound does not directly or indirectly cause DNA lesions that would trigger such repair mechanisms under standard testing conditions. scribd.com

Chromosomal Aberrations and Micronucleus Formation Studies

A thorough review of available scientific databases yielded no specific studies investigating the potential of this compound to induce chromosomal aberrations or micronucleus formation in mammalian cells. These assays are crucial components of genotoxicity testing, providing insights into a chemical's ability to cause structural or numerical chromosome damage, which can be a precursor to carcinogenic effects. The absence of such data for this compound means its clastogenic and aneugenic potential remains uncharacterized.

Neurotoxicity and Immune Modulation Studies

Similarly, there is a notable absence of research focused on the neurotoxic or immunomodulatory effects of this compound. Neurotoxicity studies would assess the compound's potential to adversely affect the nervous system, while immunomodulation studies would investigate its capacity to alter the normal functioning of the immune system. Without such studies, the potential for this compound to impact these critical physiological systems is unknown.

Due to the lack of specific research findings on the genotoxicity, neurotoxicity, and immunotoxicity of this compound, data tables detailing such effects cannot be generated.

Advanced Analytical Methodologies for Amidochlor Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating Amidochlor from complex mixtures before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.

HPLC is a versatile technique suitable for separating non-volatile and polar compounds like this compound. uni-mainz.delabmanager.com It involves the use of a liquid mobile phase that carries the sample through a stationary phase packed in a column. uni-mainz.de Separation is achieved based on differential interactions between the analytes and the stationary phase. uni-mainz.de HPLC can be coupled with various detectors, including UV/VIS and mass spectrometry, for detection and quantification. americanpharmaceuticalreview.com

GC is typically used for volatile and thermally stable compounds. uni-mainz.delabmanager.com In GC, an inert carrier gas transports the vaporized sample through a column containing a stationary phase. uni-mainz.de Separation is based on the differential partitioning of analytes between the gas mobile phase and the stationary phase, primarily influenced by their volatility and polarity. uni-mainz.de GC is often coupled with detectors such as Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Mass Spectrometry (MS). americanpharmaceuticalreview.com While this compound's volatility would influence the choice, GC-MS is a powerful combination for separating and identifying components in a mixture. uni-mainz.delibretexts.org

Spectrometric Methods for Identification and Structural Elucidation (e.g., MS, NMR)

Spectrometric methods are essential for confirming the identity and elucidating the structure of this compound and its potential metabolites. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques.

MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. wikipedia.orgthermofisher.com This technique is invaluable for identifying unknown compounds and confirming the presence of target analytes like this compound. libretexts.orgwikipedia.org Coupled with chromatography (GC-MS or LC-MS), MS provides a powerful tool for both separation and identification in complex samples. uni-mainz.delibretexts.org Tandem mass spectrometry (MS/MS) can provide more detailed structural information through the fragmentation of selected ions. lcms.cz

NMR spectroscopy provides detailed information about the structural arrangement of atoms within a molecule. researchgate.net By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, researchers can determine the connectivity and functional groups present in this compound. researchgate.netrsc.org NMR is a powerful tool for confirming the structure of synthesized compounds and studying their behavior. researchgate.netrsc.org

Immunoassays for Rapid Detection and Environmental Monitoring (e.g., ELISA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer rapid and cost-effective methods for detecting this compound, particularly in environmental monitoring or high-throughput screening. researchgate.netresearchgate.netoieau.fr These methods utilize the specific binding between antibodies and the target analyte. researchgate.netresearchgate.net

ELISA can be configured in various formats, such as indirect competitive ELISA. researchgate.netresearchgate.net In competitive ELISA, a competition occurs between the analyte in the sample and a labeled antigen for binding sites on a specific antibody. researchgate.net The amount of bound labeled antigen is inversely proportional to the concentration of the analyte in the sample. researchgate.net Immunoassays can be highly specific and sensitive, with reported half maximum inhibitory concentrations (IC50) in the microgram per liter range for similar chloroacetanilide herbicides. researchgate.net The reliability of ELISA for spiked samples has shown high correlation with gas chromatography, suggesting its potential for screening in environmental and agricultural samples. researchgate.net

Method Validation, Quality Assurance, and Interlaboratory Comparison Studies

Ensuring the reliability and accuracy of analytical results for this compound requires rigorous method validation, robust quality assurance (QA) procedures, and participation in interlaboratory comparison studies.

Quality assurance encompasses a set of planned and systematic activities to ensure that analytical results meet defined standards of quality. researchgate.net This includes using certified reference materials, implementing strict protocols, and maintaining detailed records. researchgate.netfao.org Internal quality control (IQC) and external quality control (EQC), such as proficiency testing, are integral parts of QA. researchgate.net

Interlaboratory comparison studies involve multiple laboratories analyzing the same samples using the same or different methods to assess the performance of the method and the participating laboratories. europa.eunih.govdiva-portal.org These studies are crucial for evaluating the reproducibility and comparability of results across different laboratories and can lead to method standardization. europa.eudiva-portal.org

Novel Analytical Approaches in this compound Residue Analysis and Metabolite Profiling

Research into this compound analysis continues to evolve with the development of novel analytical approaches aimed at improving sensitivity, selectivity, and throughput, particularly for residue analysis and metabolite profiling.

Residue analysis involves the detection and quantification of trace levels of this compound that may remain in various matrices, such as food, soil, or water. fao.orgscioninstruments.com Advanced techniques, often coupling chromatography with highly sensitive mass spectrometry (e.g., LC-MS/MS), are employed for this purpose. scioninstruments.comepa.gov Sample preparation techniques, including extraction and clean-up, are critical to isolate and concentrate residues from complex matrices. fao.orgscioninstruments.com

Metabolite profiling involves identifying and quantifying the metabolites of this compound formed through biological or environmental degradation. nih.govgoogle.comcreative-biolabs.comthermofisher.com This is important for understanding the fate and behavior of this compound in different systems. creative-biolabs.com High-resolution mass spectrometry (HR-MS) is a major tool for metabolite identification, providing accurate mass measurements that aid in determining the elemental composition of metabolites. creative-biolabs.com Novel approaches in metabolite profiling often involve advanced data processing and bioinformatics tools to analyze complex datasets generated by MS. nih.govgoogle.com

Interactive Data Table Example (Illustrative - No specific this compound data found in search results for a table):

Synthetic Chemistry and Design of Amidochlor Derivatives

Synthetic Pathways and Methodological Advancements for Amidochlor Synthesis

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound would typically involve modifying different parts of its chemical structure, such as the 2,6-diethylphenyl ring, the acetamidomethyl group, or the chloroacetyl moiety. This is done with the aim of altering its physical properties, biological activity, or environmental fate. While the literature discusses the synthesis of various chloroacetamide derivatives and other plant growth regulators with modified structures arkat-usa.orgmdpi.combionauts.jpnih.govmdpi.commdpi.com, specific examples or detailed strategies for the design and synthesis of novel analogs of this compound (CID 38407) were not prominently found in the search results. Research in this area would likely involve established organic synthesis techniques to introduce different substituents or modify the existing functional groups on the this compound core structure.

Exploration of Structure-Function Relationships in Derivatives for Enhanced Biological Activity or Reduced Environmental Impact

Catalytic Approaches in this compound-Related Synthetic Chemistry

Catalytic approaches can play a significant role in making chemical synthesis more efficient, selective, and environmentally sustainable. In the context of this compound-related synthetic chemistry, this would involve using catalysts for key steps in the synthesis of this compound or its intermediates, as well as for the synthesis of its derivatives. While the search results mention catalytic methods in general amide formation, such as copper-catalyzed amidation of aryl halides nih.gov, and catalytic approaches in the synthesis of other chloroacetamide derivatives mdpi.com, specific catalytic systems or methodologies developed or applied specifically for the synthesis of this compound (CID 38407) were not detailed in the available information. Research in catalytic chloroacetamide synthesis explores various catalysts, including heterogeneous catalysts, to achieve efficient bond formation mdpi.com.

Risk Assessment Methodologies in Amidochlor Research

Conceptual Frameworks for Environmental and Health Risk Assessment

Conceptual frameworks provide the essential structure for conducting environmental and health risk assessments for chemical substances. A widely recognized model, particularly for assessing chemical risks to human health, is the four-step paradigm established by the National Academy of Sciences (NAS). americanelements.com This framework, which has served as a basis for chemical legislation, encompasses hazard identification, dose-response assessment, exposure assessment, and risk characterization. americanelements.com

Environmental Risk Assessment (ERA) operates on similar fundamental principles but may incorporate additional stages such as release assessment and risk evaluation. americanelements.com Integrated risk assessment approaches are designed to enhance the quality and efficiency of evaluations by promoting consistency in assessment endpoints and considering shared sources and transport pathways of environmental stressors for both human and ecological receptors. wikidoc.org Such integrated methodologies contribute to more consistent support information for environmental decision-making. wikidoc.org

Quantitative and Qualitative Risk Assessment Models and Their Application

Risk assessment methodologies can be broadly classified into qualitative, quantitative, and semi-quantitative approaches. Qualitative risk analysis is a subjective method that assesses risks based on their characteristics and potential impact without assigning numerical values, often employing descriptive scales like high, medium, or low. This approach is valuable for the rapid identification of risk areas and the prioritization of risks.

In contrast, quantitative risk analysis involves assigning numerical values to risks and employs statistical techniques, mathematical models, and simulations to quantify their potential impact. This method offers a more precise understanding of risks and supports more robust decision-making processes. Semi-quantitative methods utilize comparative scores to categorize risks, providing a more structured approach than purely qualitative methods, though less detailed than full quantitative analysis.

The selection of an appropriate risk assessment methodology is typically guided by the complexity of the situation and the potential level of risk involved. wikipedia.org For less complex scenarios, a qualitative analysis might be sufficient, while increased complexity and risk generally necessitate the use of more sophisticated quantitative tools. wikipedia.org Structured tools such as Failure Mode and Effects Analysis (FMEA) are utilized in risk assessment to systematically identify potential failures, analyze their consequences, and determine actions to prevent them. wikipedia.org

Integration of Environmental Fate and Toxicological Data in Comprehensive Risk Models

Comprehensive risk models integrate data concerning a chemical's environmental fate and its toxicological properties to provide a thorough assessment of potential risks. Environmental fate data describe how a substance behaves in the environment, including its transport and transformation through processes like degradation, partitioning across different environmental compartments, and bioaccumulation in organisms. Toxicological data provide crucial information about the inherent capacity of a substance to cause adverse effects in living systems, including the relationship between the level of exposure and the severity of the effect (dose-response).

Integrated models are designed to combine this information to describe potential exposure pathways and predict effects on both human health and ecological receptors. wikidoc.org By linking estimates of exposure, often derived from environmental fate modeling, with toxicological dose-response data, risk characterization can be performed to estimate the probability and severity of potential adverse outcomes. The use of diverse scientific literature covering chemical properties, environmental fate, and human health impacts is fundamental to developing reliable chemical risk assessments.

Uncertainty Analysis and Sensitivity Assessment in Risk Prediction

Uncertainty analysis and sensitivity assessment are vital aspects of risk prediction, particularly when employing quantitative models. Uncertainty analysis quantifies the degree of uncertainty present in risk assessments, thereby indicating the range of possible outcomes. Sources of uncertainty can include variability in scenarios, imprecision in parameter values, and limitations in the models used.

Case Studies and Methodological Applications of Amidochlor Risk Assessment

While specific case studies focusing on the risk assessment of this compound were not identified in the conducted search, case studies in the field of risk assessment generally serve as practical examples of how methodologies are applied. wikipedia.orgtradeindia.com They can illustrate the use of various risk management techniques and advanced analytical tools to address specific concerns. wikipedia.org Case studies also contribute to the improvement of risk assessment methodologies themselves and offer insights into their application in different contexts. tradeindia.com Methodological applications in case studies frequently involve the analysis of both quantitative and qualitative data. tradeindia.com

Broader Academic and Future Research Directions

Contributions of Amidochlor Research to Fundamental Scientific Principles (e.g., Plant Growth Regulation, Environmental Toxicology)

Research on this compound has contributed to the understanding of plant growth regulation, particularly in turfgrass species. Studies have investigated its effectiveness in reducing shoot growth and suppressing seedhead formation in cool-season turfgrasses like Kentucky bluegrass and red fescue. ashs.org this compound is recognized as a Class I cell division inhibitor, affecting leaf growth and inhibiting seed head formation. hasancelik.web.tr Early university research considered this compound among the most consistent turf regulators tested, contributing to concepts regarding the growth stages of perennial grasses. bcpc.org Its application has shown potential for growth regulation in aquatic plants as well. dtic.mil

In the realm of environmental toxicology, this compound's presence and effects have been examined as part of broader studies on pesticide chemicals and micropollutants in the environment. nih.govresearchgate.net Research in environmental toxicology is crucial for sustainable development, helping to identify areas where chemical use needs to be addressed to minimize environmental impacts. cri.or.th Studies in this field investigate the occurrence and effects of pollutants across biological systems, from the molecular to the ecosystem level. ntnu.edu this compound has been included in surveys examining the mutagenicity and carcinogenicity of selected chloroacetanilides and related compounds, contributing to the understanding of the potential toxicological profiles within this chemical class. nih.gov The environmental fate and potential impact on non-target organisms and ecosystems are key aspects of environmental toxicology research related to PGRs like this compound. nzbotanicalsociety.org.nz

Identification of Knowledge Gaps and Emerging Research Questions in this compound Studies

Despite existing research, several knowledge gaps remain regarding this compound. A significant gap exists in translating research results into consistent commercial applications, particularly concerning issues like phytotoxicity and variable responses among different plant species, which limit its widespread use in high-maintenance turf areas. msu.edu While this compound has shown effectiveness in growth reduction, the duration of this suppression can vary. koreascience.kr

Emerging research questions involve a more comprehensive understanding of this compound's long-term environmental effects and its impact on non-target organisms within various ecosystems. The need for further research on the environmental impact and ecotoxicity of PGRs, including this compound, and the development of sustainable alternatives has been highlighted. researchgate.net There is also a need for more representative exposure assessments for pesticide chemicals, which could extend to compounds like this compound. fytoweb.be Understanding the potential for co-managing micropollutants, including substances like this compound, based on shared transport and transformation mechanisms in watersheds represents an emerging research area. researchgate.net

Implications for Sustainable Chemical Design and Environmental Protection Strategies

Research involving this compound has implications for the design of more sustainable chemicals and the development of effective environmental protection strategies. The environmental risks associated with PGRs, including ecotoxicological effects and persistence, underscore the importance of sustainable use and thorough risk assessment. nih.gov The focus on identifying and addressing key problem areas to minimize the environmental impact from chemical use is a core aspect of environmental toxicology research relevant to compounds like this compound. cri.or.th

The need for sustainable increases in agricultural production while preserving the environment also drives research into the impact of chemicals used in agriculture, including PGRs. researchgate.net Strategies for environmental protection involve understanding how pollutants affect biological systems and developing predictive approaches in environmental toxicology. ntnu.edu The inclusion of this compound in studies assessing micropollutant transport in watersheds contributes to the broader goal of developing strategies to reduce the presence of such contaminants in the environment. researchgate.net

Interdisciplinary Research Needs and Collaborative Opportunities (e.g., Chemistry, Biology, Environmental Science, Toxicology, Agricultural Science)

Addressing the complexities surrounding this compound and other PGRs necessitates interdisciplinary research and collaboration across various scientific fields. Collaboration between chemistry and plant science has been historically important in understanding plant growth substances. bcpc.org Future research requires the integration of expertise from chemistry to understand the compound's properties and behavior, biology to study its effects on plants and other organisms, environmental science to assess its fate and transport in the environment, and toxicology to evaluate its potential adverse effects. cri.or.thntnu.edu

Agricultural science plays a crucial role in evaluating the efficacy and practicality of this compound in different cropping systems and management practices. researchgate.net Collaborative opportunities exist between academic institutions, government agencies, and industry to conduct comprehensive research, share data, and develop more sustainable chemical solutions and environmental management strategies. bcpc.orgfytoweb.be Research into areas like the impact of management practices on reducing micropollutant transport, which includes substances like this compound, exemplifies the need for interdisciplinary approaches involving environmental science, chemistry, and potentially agricultural science. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.